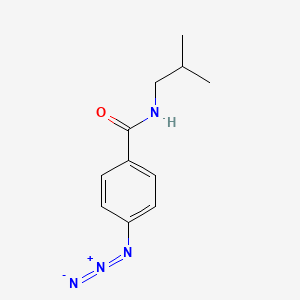
4-Azido-n-(2-methoxyethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Azido-n-(2-methoxyethyl)benzamide is a chemical compound with the molecular formula C10H12N4O2 It is characterized by the presence of an azido group (-N3) attached to the benzamide structure, which includes a benzene ring bonded to an amide group (CONH2) and a 2-methoxyethyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a suitable precursor, such as 4-bromo-n-(2-methoxyethyl)benzamide, is reacted with sodium azide (NaN3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds via the displacement of the bromine atom by the azido group.
Industrial Production Methods
Industrial production of 4-Azido-n-(2-methoxyethyl)benzamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Azido-n-(2-methoxyethyl)benzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Substitution: The azido group can be substituted using reagents like triphenylphosphine (PPh3) in the Staudinger reaction.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
4-Azido-n-(2-methoxyethyl)benzamide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Azido-n-(2-methoxyethyl)benzamide involves the reactivity of the azido group, which can undergo click chemistry reactions with alkynes to form triazoles. This reactivity is exploited in various applications, including the labeling of biomolecules and the synthesis of complex molecular structures . The molecular targets and pathways involved depend on the specific application and the nature of the interactions between the compound and other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-n-(2-methoxyethyl)benzamide: This compound is similar in structure but lacks the azido group, making it less reactive in click chemistry applications.
4-Bromo-n-(2-methoxyethyl)benzamide: This precursor compound is used in the synthesis of 4-Azido-n-(2-methoxyethyl)benzamide.
Uniqueness
This compound is unique due to the presence of the azido group, which imparts high reactivity and versatility in chemical reactions. This makes it particularly valuable in applications requiring bioorthogonal chemistry and the synthesis of complex molecular architectures .
Eigenschaften
IUPAC Name |
4-azido-N-(2-methoxyethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-16-7-6-12-10(15)8-2-4-9(5-3-8)13-14-11/h2-5H,6-7H2,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIYBEQSDHFJTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=C(C=C1)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[5-amino-2-(trifluoromethoxy)phenyl]-2-(morpholin-4-yl)acetamide](/img/structure/B8148698.png)

![(2-{2-[2-(6-Azidohexanoylamino)-ethoxy]-ethoxy}-ethyl)-carbamic acid tert-butyl ester](/img/structure/B8148706.png)



![5-[2-Fluoro-4-(4-methoxybenzyloxy)-phenyl]-1H-tetrazole](/img/structure/B8148721.png)

![1-[4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-4-yl]-1H-pyrazole](/img/structure/B8148739.png)





